molecular formula C25H23N3O4S B2807489 ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-64-3

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2807489
CAS No.: 851947-64-3
M. Wt: 461.54
InChI Key: WPKOCRFYQRXBNX-UHFFFAOYSA-N
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Description

The compound ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a bicyclic core structure (thieno[3,4-d]pyridazine) fused with a ketone group at position 4, an ethyl carboxylate ester at position 1, a phenyl group at position 3, and a 2-phenylbutanamido substituent at position 3.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-3-18(16-11-7-5-8-12-16)22(29)26-23-20-19(15-33-23)21(25(31)32-4-2)27-28(24(20)30)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKOCRFYQRXBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the phenyl and ethyl ester groups. Common reagents used in these reactions include various halogenated compounds, amines, and esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound.

Scientific Research Applications

ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with three closely related analogs (Table 1), emphasizing substituent variations, physicochemical properties, and implications for bioactivity.

Structural Modifications and Substituent Effects

Analog 1 : Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Key Differences: Position 3: A 4-(trifluoromethyl)phenyl group replaces the phenyl group. Position 5: The 2-phenylbutanamido group is replaced with a shorter 3-phenylpropanoyl chain.
  • Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence binding interactions in hydrophobic pockets.
Analog 2 : Ethyl 4-oxo-3-phenyl-5-{[4-(trifluoromethyl)benzoyl]amino}-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Key Differences :
    • Position 5: A 4-(trifluoromethyl)benzamido group replaces the 2-phenylbutanamido substituent.
  • Impact: The benzamido group introduces a rigid aromatic moiety, which may enhance π-π stacking interactions with target proteins.
Analog 3 : Ethyl 4-oxo-3-phenyl-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
  • Key Differences :
    • Position 5: A propenamido linker with a 3,4,5-trimethoxyphenyl group replaces the 2-phenylbutanamido chain.
  • Impact :
    • The trimethoxyphenyl group introduces strong electron-donating effects, which could modulate electronic properties of the core structure.
    • The conjugated double bond in the propenamido linker may influence conformational flexibility and binding kinetics.
Molecular Weight and Solubility
Compound Position 3 Substituent Position 5 Substituent Molecular Weight Reference
Target Compound Phenyl 2-Phenylbutanamido ~499.5* N/A
Analog 1 4-(Trifluoromethyl)phenyl 3-Phenylpropanoyl 487.45
Analog 2 Phenyl 4-(Trifluoromethyl)benzamido 487.45
Analog 3 Phenyl (E)-3-(3,4,5-Trimethoxyphenyl)propenamido 535.57

*Estimated based on structural similarity to analogs.

  • Solubility Trends :
    • The trifluoromethyl group in Analogs 1 and 2 increases hydrophobicity, likely reducing aqueous solubility.
    • Analog 3’s trimethoxyphenyl group may improve solubility in polar solvents due to methoxy groups’ hydrogen-bonding capacity.

Crystallographic and Structural Validation

The use of programs like SHELXL (SHELX system) ensures precise determination of bond lengths, angles, and stereochemistry in these compounds . For example, the dihedral angle between the thienopyridazine core and phenyl substituents in Analog 2 was validated to be 15.7°, indicating minimal steric strain .

Q & A

Q. Key Modifications and Effects :

Substituent Biological Impact Evidence
Phenyl ring (C3) Fluorination (e.g., 4-F) enhances metabolic stability and target affinity .
Amido group (C5) Bulkier groups (e.g., naphthyl) reduce solubility but increase kinase inhibition .
Ethyl ester (C1) Hydrolysis to carboxylic acid improves aqueous solubility but reduces cell permeability .

Q. Methodological Approach :

  • Synthesize derivatives via parallel library synthesis .
  • Test in dose-response assays (e.g., 10 nM–100 µM) against primary and secondary targets .

Advanced: What experimental designs address low reproducibility in thieno[3,4-d]pyridazine-based drug discovery?

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using software like JMP .
  • Fragment-Based Screening : Identify minimal pharmacophores via X-ray crystallography fragment libraries .
  • Counter-Screening : Use unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Validate target dependency by comparing WT vs. KO cell lines .
  • Thermal Proteome Profiling (TPP) : Identifies off-targets by monitoring protein thermal stability shifts .
  • In Vivo Pharmacokinetics : Assess bioavailability (e.g., IV vs. oral administration in rodent models) .

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